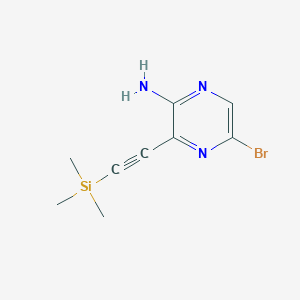

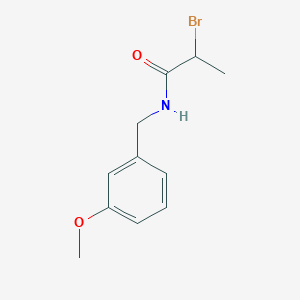

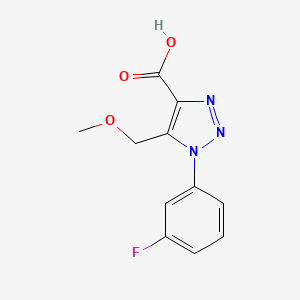

![molecular formula C7H4BrNS B1525720 6-Bromobenzo[c]isothiazole CAS No. 20712-08-7](/img/structure/B1525720.png)

6-Bromobenzo[c]isothiazole

Vue d'ensemble

Description

6-Bromobenzo[c]isothiazole is a chemical compound that belongs to the class of isothiazoles . Isothiazoles are five-membered sulfur heterocycles that are widely utilized in medicinal chemistry and organic synthesis due to the unique properties of two electronegative heteroatoms in a 1,2-relationship .

Synthesis Analysis

The synthesis of isothiazoles, including 6-Bromobenzo[c]isothiazole, has been intensively developed. The chemistry of isothiazoles involves a wide range of selective transformations . Major advances have taken place in the field of synthesis and functionalization of isothiazoles . New condensation methods have emerged that address the challenges posed by unstable thiohydroxylamine . New metal-catalyzed approaches have been reported that deliver densely decorated isothiazoles bearing various sensitive functional groups .Molecular Structure Analysis

The molecular structure of 6-Bromobenzo[c]isothiazole is represented by the linear formula C7H4BrNS . The presence of the labile N–O bond in the isothiazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis

Isothiazoles, including 6-Bromobenzo[c]isothiazole, undergo a wide range of chemical reactions. These include intramolecular cyclization, (4+1)-heterocyclization, (3+2)-heterocyclization, syntheses by ring transformations, and isothiazoles by ring functionalization reactions involving nucleophilic substitution, cross-coupling, and side-chain functionalization .Applications De Recherche Scientifique

Pharmaceutical Research

“6-Bromobenzo[c]isothiazole” may be utilized in pharmaceutical research due to the isothiazole ring’s potential in drug design. Isothiazoles have been explored for their antitumor and cytotoxic activities, which could make them valuable in developing new cancer therapies .

Agrochemical Development

Compounds with an isothiazole core, like “6-Bromobenzo[c]isothiazole”, are often investigated for use in crop protection. Their structural properties could be harnessed to create pesticides or herbicides with specific action mechanisms .

Material Science

The bromine atom in “6-Bromobenzo[c]isothiazole” suggests potential applications in material science, particularly in the creation of novel polymers or as a precursor for advanced battery science due to its reactivity and ability to act as a building block for more complex structures .

Analytical Chemistry

This compound might be used as a reagent or a catalyst in analytical chemistry procedures, leveraging its unique chemical properties to facilitate various reactions or as a standard in chromatography .

Industrial Applications

The structural uniqueness of “6-Bromobenzo[c]isothiazole” could lend itself to various industrial applications, possibly including the development of photographic sensitizers or other niche chemical processes .

Nuclear Medicine

While not directly linked to “6-Bromobenzo[c]isothiazole”, brominated compounds are sometimes used in medical imaging and diagnostics. This compound could potentially be tagged with radioactive isotopes for use in nuclear medicine applications .

Mécanisme D'action

Target of Action

Isothiazoles, a class of compounds to which 6-bromobenzo[c]isothiazole belongs, have been found to interact with various biological targets . These include the nuclear bile acid receptor FXR and insect GABA receptors

Mode of Action

Isothiazoles are known to interact with their targets in a way that can lower the doses of drugs used, especially in cancer chemotherapy . This suggests that 6-Bromobenzo[c]isothiazole may also interact with its targets to enhance the efficacy of other bioactive substances.

Biochemical Pathways

Isothiazoles are known to be involved in a wide range of selective transformations . This suggests that 6-Bromobenzo[c]isothiazole may also affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

Isothiazoles are known for their high biological activity and their potential use as effective new drugs and plant protection chemicals . This suggests that 6-Bromobenzo[c]isothiazole may also have significant molecular and cellular effects.

Action Environment

It is known that the chemical properties of isothiazoles can be influenced by various factors, including temperature and the presence of other chemical substances . This suggests that the action of 6-Bromobenzo[c]isothiazole may also be influenced by environmental factors.

Safety and Hazards

Orientations Futures

The future directions in the study of isothiazoles, including 6-Bromobenzo[c]isothiazole, involve the development of new synthetic strategies and the exploration of novel heterocyclic architectures based on isothiazole . There is also interest in the practical use of isothiazole–metal complexes as catalysts for cross-coupling reactions in aqueous and aqueous–alcoholic media .

Propriétés

IUPAC Name |

6-bromo-2,1-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS/c8-6-2-1-5-4-10-9-7(5)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOSTAZFGDZVCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CSN=C2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724992 | |

| Record name | 6-Bromo-2,1-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20712-08-7 | |

| Record name | 6-Bromo-2,1-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B1525645.png)

![[7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid](/img/structure/B1525651.png)

![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525657.png)

![[(2-Aminophenyl)sulfonyl]acetonitrile](/img/structure/B1525659.png)